Dimethyl {5-[(4-fluorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a combination of fluorophenyl, naphthyl, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the naphthyl and fluorophenyl groups. The final step involves the addition of the phosphonate group under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives with potentially unique properties.
Scientific Research Applications
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl and naphthyl groups but differs in the heterocyclic ring structure.
1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-trifluoromethanesulfonate: Similar in having fluorophenyl and naphthyl groups, but with different functional groups and overall structure.
Uniqueness
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its specific combination of functional groups and the presence of the phosphonate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H20FN2O4P |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-naphthalen-1-yl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C22H20FN2O4P/c1-27-30(26,28-2)22-21(24-14-15-10-12-17(23)13-11-15)29-20(25-22)19-9-5-7-16-6-3-4-8-18(16)19/h3-13,24H,14H2,1-2H3 |
InChI Key |
PWTZGNAFOVSSHB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)NCC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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